
2-Methacryloyloxyethyl phosphorylcholine
Overview
Description
2-Methacryloyloxyethyl phosphorylcholine is a zwitterionic phosphorylcholine group-containing methacrylate monomer. It is designed to mimic the phospholipid polar groups found in cell membranes . This compound is known for its excellent resistance to nonspecific protein adsorption, cell adhesion, and blood coagulation . These properties make it highly valuable in various biomedical applications, particularly in the development of biocompatible surfaces and interfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methacryloyloxyethyl phosphorylcholine is synthesized through a series of polymerization techniques. The primary method involves the free radical polymerization of methacrylate monomers in the presence of a phosphorylcholine group . The reaction typically occurs in an aqueous medium, and various crosslinkers can be used to achieve the desired polymer network structures . The polymerization process can be controlled to produce hydrogels, coatings, or other polymeric forms .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized to ensure high yield and purity of the final product. The use of inhibitors such as 4-methylphenol is common to prevent premature polymerization during storage and handling . The final product is often purified through filtration and drying processes to remove any unreacted monomers and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methacryloyloxyethyl phosphorylcholine primarily undergoes polymerization reactions. It can also participate in copolymerization with other monomers to form various copolymers . The compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The polymerization of this compound typically requires initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide . The reaction conditions often involve temperatures ranging from 50°C to 80°C and can be conducted in aqueous or organic solvents .
Major Products Formed
The primary products formed from the polymerization of this compound are hydrogels, coatings, and other polymeric materials. These products exhibit excellent biocompatibility and are used in various biomedical applications .
Scientific Research Applications
Chemical Applications
MPC is primarily utilized as a monomer in the synthesis of advanced materials. Its ability to form fully zwitterionic polymer networks is crucial for developing materials with specific functionalities.
- Polymer Synthesis : MPC can be polymerized through radical polymerization techniques, yielding polymers that exhibit enhanced hydrophilicity and biocompatibility. These polymers are instrumental in creating coatings that prevent nonspecific protein adsorption, making them suitable for various applications in biosensors and bioprobes.
Biological Applications
In biological contexts, MPC is used to create surfaces that minimize protein adsorption and enhance cell compatibility.
- Biocompatible Surfaces : MPC-modified surfaces are effective in reducing biofouling on medical devices. This property is particularly valuable in applications such as vascular grafts and stents, where minimizing thrombogenicity is critical .
- Tissue Engineering : The compound's ability to inhibit platelet adhesion and activation makes it an attractive candidate for tissue engineering scaffolds. Studies have shown that MPC-coated surfaces lead to improved tissue integration and reduced inflammatory responses .
Medical Applications
MPC's unique properties make it a vital component in the medical field, particularly for developing devices that require biocompatibility.
- Medical Device Coatings : The synthesis of polymer coatings using MPC is employed to prevent blood clotting on devices such as catheters and stents. These coatings significantly reduce the risk of thrombosis and improve the overall performance of medical implants .
- Drug Delivery Systems : MPC polymers are also being explored for their potential in drug delivery applications. Their hydrophilic nature allows for the formation of micelles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability .
Industrial Applications
In industry, MPC is utilized for producing hydrogels and other materials with specific performance characteristics.
- Hydrogels : MPC-based hydrogels are employed in contact lenses and wound dressings due to their excellent moisture retention and biocompatibility. These materials provide a favorable environment for cell growth while preventing infection .
- Surface Modifications : The compound is also used in surface modifications of various industrial products to enhance their antifouling properties, thereby extending their lifespan and functionality .
Case Study 1: Polymer Coatings on Medical Devices
A study demonstrated the effectiveness of MPC-based coatings on catheters, showing a significant reduction in platelet adhesion compared to uncoated devices. This research highlighted the potential of MPC to enhance the safety and efficacy of intravascular devices by minimizing thrombus formation.
Case Study 2: Drug Delivery Systems
Research into MPC-containing micelles revealed their capability to improve the delivery of poorly soluble drugs. The study indicated that these micelles could enhance drug solubility by forming stable aqueous dispersions, leading to better therapeutic outcomes in vivo.
Mechanism of Action
The mechanism of action of 2-methacryloyloxyethyl phosphorylcholine is primarily based on its ability to form cell-membrane-like structures on material surfaces . The zwitterionic phosphorylcholine headgroup impairs electrostatic interactions and forms a thick hydration shell with highly mobile free water . This structure prevents nonspecific protein adsorption and biofouling, making it highly effective in biomedical applications .
Comparison with Similar Compounds
2-Methacryloyloxyethyl phosphorylcholine is unique due to its zwitterionic phosphorylcholine group, which mimics the phospholipid polar groups in cell membranes . Similar compounds include:
2-Acryloyloxyethyl phosphorylcholine: An acrylic monomer with similar properties but different polymerization behavior.
Sulfobetaine methacrylate: Another zwitterionic monomer used for similar applications but with different chemical structures and properties.
Carboxybetaine methacrylate: A zwitterionic monomer with carboxyl groups, used for similar purposes but with distinct reactivity and properties.
These compounds share some similarities with this compound but differ in their specific chemical structures and polymerization behaviors, making each suitable for different applications.
Biological Activity
2-Methacryloyloxyethyl phosphorylcholine (MPC) is a zwitterionic monomer that has garnered significant attention in biomedical applications due to its unique biological properties. Its structure mimics phospholipids, which are fundamental components of cell membranes, leading to various advantageous interactions in biological systems. This article delves into the biological activity of MPC, focusing on its antibacterial properties, protein-repellent characteristics, and its potential in drug delivery systems.
Chemical Structure and Properties
MPC is characterized by a phosphorylcholine group attached to a polymerizable methacrylate group. This structure imparts high hydrophilicity and biocompatibility, making it suitable for various biomedical applications. The zwitterionic nature of MPC provides resistance to nonspecific protein adsorption and cellular adhesion, which is critical in developing materials for implants and drug delivery systems .
Antibacterial Activity
MPC exhibits notable antibacterial properties, making it a valuable component in coatings for medical devices. Studies have shown that MPC coatings significantly reduce bacterial colonization on surfaces. For instance, when applied to metal plates, MPC coatings demonstrated a reduction in viable bacterial counts from 7.6 × 10³ in control groups to as low as 0.6 with MPC treatment, indicating a substantial antibacterial effect . This property is particularly beneficial in preventing infections associated with medical implants.
Protein-Releasing Characteristics
One of the hallmark features of MPC is its ability to repel proteins effectively. This characteristic is crucial for applications where minimizing protein adsorption is desired, such as in blood-contacting devices. The hydration layer formed around the MPC polymer creates a barrier that prevents protein adhesion, thereby reducing the risk of thrombosis and other complications associated with biomaterials .
Drug Delivery Applications
MPC's biocompatibility and ability to facilitate cellular interactions have led to its use in drug delivery systems. Research has demonstrated that poly(this compound) (PMPC) can enhance the delivery of therapeutic agents across the blood-brain barrier (BBB). A study showed that PMPC-modified nanocapsules could maintain the functionality of encapsulated antibodies while improving their delivery efficiency to brain tissues . The incorporation of targeting moieties further enhances the specificity of these drug delivery systems.
Case Studies and Research Findings
Several studies highlight the diverse applications and effectiveness of MPC:
- Antimicrobial Coatings : In a comparative study involving orthodontic bonding agents mixed with MPC, it was found that increasing concentrations of MPC led to improved antibacterial activity, although mechanical properties were compromised at higher concentrations .
- Nanocarrier Stability : Research on polyelectrolyte complex micelles revealed that PMPC-based carriers exhibited superior stability and resistance to dissolution compared to other polymer systems when exposed to physiological conditions .
- Hydrogel Applications : MPC has been utilized in soft contact lens materials due to its ability to prevent protein adsorption while maintaining high water content, which enhances comfort and performance .
Summary Table: Biological Activities of MPC
Property | Description | Research Findings |
---|---|---|
Antibacterial Activity | Reduces bacterial colonization on surfaces | Viable counts reduced from 7.6 × 10³ to 0.6 |
Protein Resistance | Minimizes nonspecific protein adsorption | Effective barrier against thrombosis |
Drug Delivery Efficiency | Enhances delivery across the blood-brain barrier | Improved brain delivery of therapeutic antibodies |
Hydrogel Performance | High water retention without protein adhesion | Used in soft contact lens materials |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing MPC polymers, and how do reaction conditions influence polymer properties?
MPC polymers are typically synthesized via free radical polymerization or controlled/living polymerization techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer). For example, RAFT polymerization in a methanol:water (3:1 v/v) mixture with 4,4-azobis(4-cyanovaleric acid) (ACVA) as the initiator yields polymers with low dispersity (Ð = 1.18) and controlled molecular weights (e.g., ~80 kDa) . Reaction parameters like monomer-to-initiator ratio, solvent polarity, and temperature critically affect chain length, dispersity, and hydration properties .
Q. How can researchers characterize the hydration state and zwitterionic behavior of MPC polymers?
The unique hydration of MPC polymers arises from hydrophobic interactions of the trimethylammonium group, forming an ice-like clathrate water structure. Techniques include:
- Solid-state NMR : To analyze proton conduction and water-polymer interactions .
- FTIR spectroscopy : Identifies hydrogen-bonding patterns between phosphorylcholine groups and water .
- Dynamic light scattering (DLS) : Measures hydrodynamic radius changes under varying ionic strengths .
Q. What methodologies are used to assess MPC’s resistance to protein adsorption?
MPC’s anti-biofouling properties are evaluated via:
- Quartz crystal microbalance (QCM) : Quantifies mass changes due to protein (e.g., fibrinogen, albumin) adsorption on polymer-coated surfaces .
- Surface plasmon resonance (SPR) : Measures real-time protein binding kinetics .
- Fluorescent labeling : Tracks protein adhesion on MPC-grafted substrates using confocal microscopy .
Advanced Research Questions
Q. How can MPC polymerization conditions be optimized for specific biomedical applications (e.g., drug delivery vs. implants)?
- Drug delivery : Use low dispersity (Ð < 1.2) MPC copolymers with hydrophobic monomers (e.g., butyl methacrylate) to form micelles. RAFT ensures precise control over core-shell structures .
- Implants : Graft MPC onto substrates via atom-transfer radical polymerization (ATRP) to create dense polymer brushes. Surface grafting density (>0.1 chains/nm²) and chain length (>50 kDa) are critical for durability .
Q. What strategies resolve contradictions in MPC’s hydration-dependent bioactivity across studies?
Discrepancies often arise from differences in polymer architecture (e.g., linear vs. branched) and measurement conditions. For example:
- Hydration studies : Use differential scanning calorimetry (DSC) to quantify bound vs. free water. MPC’s ice-like water structure reduces protein adhesion but may vary with crosslinking density .
- In vitro vs. in vivo performance : Simulate physiological shear stress (e.g., using microfluidic devices) to mimic blood flow effects on MPC-coated stents .
Q. How do MPC-based coatings enhance the performance of microfluidic devices and biosensors?
- Microfluidics : MPC coatings reduce nonspecific cell adhesion by >90% in PDMS channels, enabling single-cell analysis. Coating stability is validated via X-ray photoelectron spectroscopy (XPS) after repeated flushing .
- Biosensors : MPC-functionalized electrodes (e.g., gold or graphene) minimize biofouling in serum-containing media. Electrochemical impedance spectroscopy (EIS) confirms retained sensitivity after 7-day immersion .
Q. What are the challenges in scaling up MPC synthesis for in vivo applications?
- Purity requirements : Residual initiators (e.g., ACVA) must be <10 ppm to avoid cytotoxicity. Purification via dialysis (MWCO 3.5 kDa) or size-exclusion chromatography (SEC) is essential .
- Sterilization compatibility : Autoclaving degrades MPC polymers; instead, use gamma irradiation (25 kGy) or ethanol immersion .
Q. Methodological Tables
Table 1. Key Characterization Techniques for MPC Polymers
Table 2. MPC Copolymer Designs for Targeted Applications
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRUEAFVQITHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67881-99-6 | |
Record name | Poly(MPC) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67881-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20936115 | |
Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67881-98-5 | |
Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67881-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.